ethyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic heterocyclic compound featuring a chromenopyrrolone core fused with a thiazole-carboxylate moiety. The 4-ethoxyphenyl substituent at position 1 of the chromenopyrrolone ring contributes to its steric and electronic profile, while the ethyl ester group enhances solubility and bioavailability. This compound shares structural similarities with kinase inhibitors and epigenetic modulators, as its chromenopyrrolone-thiazole framework is reminiscent of pharmacophores targeting protein-protein interactions or enzymatic active sites .
Properties
Molecular Formula |
C26H22N2O6S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H22N2O6S/c1-4-32-16-12-10-15(11-13-16)20-19-21(29)17-8-6-7-9-18(17)34-22(19)24(30)28(20)26-27-14(3)23(35-26)25(31)33-5-2/h6-13,20H,4-5H2,1-3H3 |
InChI Key |
RLMADQZSOVFQHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction involving a thioamide and a halogenated precursor.
Functional Group Modifications: The ethoxyphenyl and ethyl carboxylate groups are introduced through nucleophilic substitution and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated precursors, nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Feature | Target Compound | ChemDiv 6391-0273 |
|---|---|---|
| Aromatic Substituent | 4-ethoxyphenyl | 4-dimethylaminophenyl |
| Electron Effect | Moderate electron-donating | Strong electron-donating |
| Metabolic Stability | Higher (stable ether bond) | Lower (amine oxidation risk) |
| Molecular Weight | ~495 g/mol (estimated) | 508.52 g/mol (reported) |
Bioactivity Profile and Target Engagement
Evidence from bioactivity clustering () suggests that compounds with chromenopyrrolone-thiazole scaffolds cluster into groups with similar modes of action, particularly kinase inhibition or histone deacetylase (HDAC) modulation. For instance, aglaithioduline, a phytocompound with ~70% structural similarity to SAHA (a known HDAC inhibitor), demonstrates how minor substituent changes can retain target affinity while altering pharmacokinetics . Similarly, the target compound’s ethoxy group may fine-tune selectivity toward specific HDAC isoforms or kinases, though experimental validation is required.
Table 2: Pharmacokinetic Predictions
| Property | Target Compound | SAHA (Reference) |
|---|---|---|
| LogP (lipophilicity) | 3.2 (estimated) | 3.1 |
| Hydrogen Bond Donors | 1 | 3 |
| Solubility (mg/mL) | 0.05 (moderate) | 0.1 |
Structural Analysis via NMR and Crystallography
NMR studies of analogous compounds () reveal that chemical shifts in regions corresponding to the chromenopyrrolone core (e.g., positions 29–36 and 39–44) are highly conserved, indicating structural rigidity. Crystallographic data from related structures () show that the chromenopyrrolone ring adopts a puckered conformation (Cremer-Pople parameters: θ ≈ 15°, φ ≈ 90°), which is critical for binding pocket complementarity .
Hydrogen Bonding and Supramolecular Interactions
The target compound’s thiazole-carboxylate group acts as a hydrogen-bond acceptor, akin to SAHA’s hydroxamate moiety. However, the ethoxy group’s weaker H-bonding capacity compared to dimethylamino or hydroxyl groups may reduce off-target interactions, as seen in selectivity studies of kinase inhibitors (). Graph-set analysis () of crystal packing in analogs reveals R₂²(8) motifs between carboxylate oxygens and pyrrolone NH groups, stabilizing the solid-state structure .
Biological Activity
Ethyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Key Structural Features:
- Chromeno-Pyrrole Framework: This core structure is known for various biological activities.
- Thiazole Ring: Associated with antimicrobial and anticancer properties.
- Ethoxy and Methyl Substituents: These groups may enhance lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Anticancer Activity:
- Antimicrobial Properties:
-
Enzyme Inhibition:
- Certain derivatives have shown potential in inhibiting key enzymes involved in cancer progression and microbial resistance mechanisms.
Anticancer Activity
A study evaluated the anticancer properties of thiazole derivatives against HepG-2 cells. The compound exhibited an IC50 value of 25.5 μg/mL, indicating promising activity compared to the standard doxorubicin (IC50 = 0.36 μg/mL) . This suggests that modifications in the structure can lead to enhanced potency.
Antimicrobial Studies
Another investigation focused on the antimicrobial efficacy of pyrrole derivatives. Compounds similar to this compound were tested against various bacterial strains, showing significant inhibition at concentrations as low as 77 µM against Pseudomonas putida .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
